molecular formula C9H10FNO2 B556617 3-Fluoro-D-phenylalanine CAS No. 110117-84-5

3-Fluoro-D-phenylalanine

Cat. No. B556617
M. Wt: 183.18 g/mol
InChI Key: VWHRYODZTDMVSS-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-D-phenylalanine is a compound with the molecular formula C9H10FNO2 . It is a derivative of phenylalanine, an essential aromatic amino acid . The compound is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 3-Fluoro-D-phenylalanine involves a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH . The activity towards PPA was improved by protein engineering .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-D-phenylalanine includes a benzyl side chain that engages in various types of energetically favorable aromatic interactions . The compound contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds .


Chemical Reactions Analysis

The chemical reactions involving 3-Fluoro-D-phenylalanine are complex and involve multiple steps. The compound is involved in various types of energetically favorable aromatic interactions . The direct formation of the C-F bond by fluorinase is the most effective and promising method .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-D-phenylalanine include a molecular weight of 183.18 g/mol, a topological polar surface area of 63.3 Ų, and a molar refractivity of 45.5±0.3 cm³ . The compound also has a density of 1.3±0.1 g/cm³, a boiling point of 305.0±32.0 °C at 760 mmHg, and a flash point of 138.3±25.1 °C .

Scientific Research Applications

  • Pharmaceutical Applications

    • 3-Fluoro-D-phenylalanine has had considerable industrial and pharmaceutical applications . It plays an important role as potential enzyme inhibitors as well as therapeutic agents .
    • The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
    • Fluorinated amino acids have considerable industrial and pharmaceutical potential . They have played an important role as enzyme inhibitors as well as therapeutic agents .
  • Protein Research

    • Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines .
    • They modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties .
  • Imaging

    • 3-Fluoro-D-phenylalanine is used in topography imaging of tumor ecosystems using Positron Emission Tomography (PET) .
    • The radiolabeled 2-[18F]-fluoro-ʟ-phenylalanine was synthesized as a promising radiopharmaceutical agent for molecular imaging by PET .

Safety And Hazards

Safety data sheets indicate that 3-Fluoro-D-phenylalanine should not be used in food, drug, pesticide, or biocidal product use . The compound should be handled with personal protective equipment and adequate ventilation. Contact with skin, eyes, or clothing should be avoided . In case of accidental release, the compound should be swept up and shoveled into suitable containers for disposal .

Future Directions

The future development trends of 3-Fluoro-D-phenylalanine and other fluorinated compounds are promising. The compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials science . The direct formation of the C-F bond by fluorinase is the most effective and promising method, and researchers are working to understand the significance of enzymatic methods for the synthesis of fluorinated compounds .

properties

IUPAC Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-D-phenylalanine

CAS RN

110117-84-5
Record name 110117-84-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-D-phenylalanine
Reactant of Route 2
3-Fluoro-D-phenylalanine
Reactant of Route 3
3-Fluoro-D-phenylalanine
Reactant of Route 4
3-Fluoro-D-phenylalanine
Reactant of Route 5
3-Fluoro-D-phenylalanine
Reactant of Route 6
3-Fluoro-D-phenylalanine

Citations

For This Compound
3
Citations
C Ishida, R Miyata, F Hasebe, A Miyata… - …, 2021 - Wiley Online Library
… Next, we attempted to purify three of the D-amino acid derivatives, 3-fluoro D-phenylalanine (D-1 b), 4-nitro D-phenylalanine (D-1 c), and D-isoleucine (D-1 d), which were synthesized …
H Mei, J Han, KD Klika, K Izawa, T Sato… - European journal of …, 2020 - Elsevier
Fluorine-containing amino acids are becoming increasingly prominent in new drugs due to two general trends in the modern pharmaceutical industry. Firstly, the growing acceptance of …
Number of citations: 160 www.sciencedirect.com
H Sekiguchi, T Kuroyanagi, D Rhainds… - Journal of Medicinal …, 2018 - ACS Publications
The atypical chemokine receptor 3 (ACKR3)/CXC chemokine receptor 7 (CXCR7) recognizes stromal cell-derived factor 1 (SDF-1)/CXCL12 and is involved in a number of physiological …
Number of citations: 3 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.